3-Fluoro-2-(piperidin-4-yl)pyridine
Overview
Description
3-Fluoro-2-(piperidin-4-yl)pyridine is a heterocyclic compound that features both a fluorinated pyridine ring and a piperidine ring. The presence of the fluorine atom in the pyridine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields such as medicinal chemistry and agrochemicals .
Scientific Research Applications
3-Fluoro-2-(piperidin-4-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Safety and Hazards
Future Directions
Piperidine derivatives, including “3-Fluoro-2-(piperidin-4-yl)pyridine”, are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nucleophilic substitution of a halogenated pyridine with a fluorinating agent such as Selectfluor® . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and temperatures around 20°C .
Industrial Production Methods
Industrial production methods for fluorinated pyridines, including 3-Fluoro-2-(piperidin-4-yl)pyridine, often involve large-scale fluorination reactions using reagents like AlF3 and CuF2 at elevated temperatures (450-500°C) . These methods are designed to maximize yield and efficiency while minimizing the production of unwanted byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(piperidin-4-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the compound into different amines.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like potassium fluoride (KF) and sodium hydride (NaH) are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various fluorinated derivatives .
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(piperidin-4-yl)pyridine involves its interaction with specific molecular targets and pathways. The fluorine atom in the pyridine ring enhances the compound’s ability to interact with biological targets, potentially leading to the inhibition of enzymes or receptors involved in disease processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Fluoropyridine: A simpler fluorinated pyridine with similar chemical properties.
Piperidine: A basic nitrogen-containing heterocycle that forms the backbone of many pharmaceuticals.
Fluorinated Pyridines: A broader category of compounds that includes various fluorinated derivatives of pyridine.
Uniqueness
3-Fluoro-2-(piperidin-4-yl)pyridine is unique due to the combination of a fluorinated pyridine ring and a piperidine ring. This dual functionality imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
3-fluoro-2-piperidin-4-ylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2/c11-9-2-1-5-13-10(9)8-3-6-12-7-4-8/h1-2,5,8,12H,3-4,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLPZRBXJTPJPHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=C(C=CC=N2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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